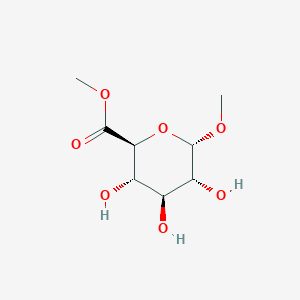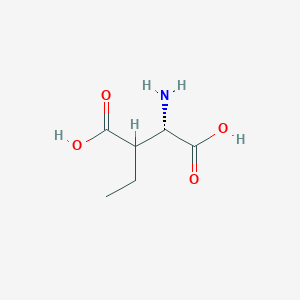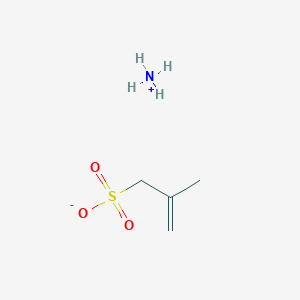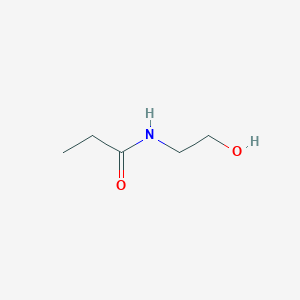
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone is a chemical compound used in scientific research for various purposes. It is commonly known as DMPhH and is a yellow crystalline solid. This compound has been used in different fields of research, including biology, chemistry, and medicine. In
Wirkmechanismus
DMPhH is a bidentate ligand that can coordinate with metal ions. The coordination of DMPhH with metal ions is dependent on the pH of the solution. The mechanism of action of DMPhH is based on the chelation of metal ions. DMPhH can chelate with different metal ions, including copper, nickel, and zinc.
Biochemische Und Physiologische Effekte
DMPhH has been shown to have various biochemical and physiological effects. In biological systems, DMPhH can interact with metal ions and affect their functions. DMPhH has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase. DMPhH has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMPhH has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMPhH is also a fluorescent probe that can be used to detect metal ions in biological systems. However, DMPhH has some limitations. It can only chelate with certain metal ions, and the chelation is dependent on the pH of the solution. DMPhH can also be toxic to cells at high concentrations.
Zukünftige Richtungen
DMPhH has several future directions for scientific research. It can be used to synthesize new metal complexes with different properties. DMPhH can also be used to develop new fluorescent probes for the detection of metal ions in biological systems. In addition, DMPhH can be used to study the role of metal ions in biological processes, such as oxidative stress and apoptosis.
Conclusion:
In conclusion, DMPhH is a chemical compound that has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH has been shown to have various biochemical and physiological effects. It can interact with metal ions and affect their functions. DMPhH has several advantages for lab experiments, but it also has some limitations. DMPhH has several future directions for scientific research, including the development of new fluorescent probes and the study of metal ions in biological processes.
Synthesemethoden
DMPhH can be synthesized by reacting benzaldehyde and 4,6-dimethyl-3-pyridazinecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then recrystallized from ethanol to obtain pure DMPhH.
Wissenschaftliche Forschungsanwendungen
DMPhH has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH is also used as a reagent in organic synthesis and is used to synthesize different organic compounds. In addition, DMPhH has been used in biological research as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
17258-28-5 |
|---|---|
Produktname |
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone |
Molekularformel |
C13H14N4 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9- |
InChI-Schlüssel |
CJJLORKREXVXFA-ZROIWOOFSA-N |
Isomerische SMILES |
CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C |
SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
Synonyme |
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)